

physicochemical properties and stability of alpha-Methylene-gamma-butyrolactone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *alpha*-Methylene-*gamma*-butyrolactone

Cat. No.: B1223163

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties and Stability of α -Methylene- γ -butyrolactone

Introduction

α -Methylene- γ -butyrolactone, also known as Tulipalin A, is a naturally occurring compound found in plants of the Liliaceae family, such as tulips.^{[1][2]} It belongs to the class of gamma-butyrolactones and is characterized by an exocyclic double bond adjacent to the carbonyl group of the lactone ring. This structural feature, the α,β -unsaturated carbonyl system, makes it a reactive Michael acceptor, which is the basis for much of its biological activity and reactivity.^{[3][4]} This technical guide provides a comprehensive overview of the physicochemical properties, stability, and experimental protocols related to α -methylene- γ -butyrolactone for researchers, scientists, and drug development professionals.

Physicochemical Properties

The key physicochemical properties of α -Methylene- γ -butyrolactone are summarized in the table below. This data has been compiled from various chemical suppliers and databases.

Property	Value	Citations
Molecular Formula	C ₅ H ₆ O ₂	[1][5][6][7]
Molecular Weight	98.10 g/mol	[1][5][6][8]
Appearance	Clear colorless to light yellow or slightly pink liquid	[1][4][7]
Melting Point	< 25 °C	[1][4]
Boiling Point	86-88 °C at 12 mmHg	[1][4][9]
Density	1.119 g/mL at 25 °C	[1][4][9]
Refractive Index	n _{20/D} 1.472	[1][4][9]
Flash Point	37 °C (98.6 °F) - closed cup	[9][10]
Water Solubility	Soluble	[1][4][9]
Purity/Assay	Typically >95%	[5]
Synonyms	Tulipalin A, 3-Methylenedihydro-2(3H)-furanone, Tulipane	[2][5][8][11]

Stability and Reactivity

Chemical Stability: α -Methylene- γ -butyrolactone is stable under normal temperatures and pressures.[5] However, it is sensitive to air, moisture, and light.[5] It is often supplied with a stabilizer, such as 2,6-di-tert-butyl-p-cresol, to prevent polymerization and degradation.[9] The compound is a flammable liquid and vapor.[5][6]

Reactivity: The reactivity of α -methylene- γ -butyrolactone is dominated by the electrophilic nature of the exocyclic double bond, which is conjugated to the carbonyl group.

- Michael Addition: It is a potent Michael acceptor, readily reacting with nucleophiles.[3][4] This is the primary mechanism for its biological activity, including its role as a skin sensitizer. It reacts with nucleophilic residues of proteins, such as cysteine and lysine, leading to the

formation of covalent adducts.^[3] This reactivity is a key factor in allergic contact dermatitis associated with this compound.^[3]

- Photoreactivity: The compound is highly photoreactive. In the presence of UV irradiation, it can undergo a [2+2] cycloaddition reaction with thymine or thymidine.^[3] This photoreactivity is thought to be a potential explanation for the progression of allergic contact dermatitis to chronic actinic dermatitis in some individuals.^[3]
- Polymerization: Due to its reactive exocyclic double bond, α -methylene- γ -butyrolactone can be used as a monomer to synthesize biopolymers.^[1] It can undergo both vinyl-addition polymerization and, under specific catalytic conditions, ring-opening polymerization to produce unsaturated polyesters.^[12]

Storage and Handling: For optimal stability, α -methylene- γ -butyrolactone should be stored in a dry, cool, and well-ventilated place.^{[5][6]} The recommended storage temperature is 2-8 °C.^[1] ^{[5][9]} To prevent degradation from air and moisture, it should be kept in a tightly closed container, preferably under an inert gas like argon or nitrogen.^{[5][6][13]} It should also be protected from light.^[5]

Decomposition: Upon combustion or at high temperatures, it may decompose to generate poisonous fumes, including carbon monoxide and carbon dioxide.^{[5][6]}

Experimental Protocols

Synthesis Methods

Several methods for the synthesis of α -methylene- γ -butyrolactone have been reported:

- Martin et al. Method: This is a two-step process. The first step involves the carboxylation of γ -butyrolactone using methyl methoxymagnesium carbonate (Stiles' reagent) to produce the corresponding acid. The second step involves treating the acid with a mixture of aqueous formaldehyde and diethylamine, followed by treatment with sodium acetate in acetic acid.^[14]
- McMurry Method: In this synthesis, a solution of γ -butyrolactone and diethyl oxalate is added to a solution of sodium ethoxide in ethanol. The resulting α -oxalyl sodium salt is then acidified. This intermediate is dissolved in tetrahydrofuran (THF) and treated with lithium

hydride, followed by bubbling formaldehyde gas through the solution to yield α -methylene- γ -butyrolactone.[14]

- Vapor-Phase Catalytic Reaction: A gaseous mixture of γ -butyrolactone, formaldehyde, water, nitrogen, and oxygen is passed through a reactor containing a catalyst (e.g., silica alumina pretreated with potassium hydroxide) at high temperatures (e.g., 330°C) to produce α -methylene- γ -butyrolactone.[14][15]

Purification Methods

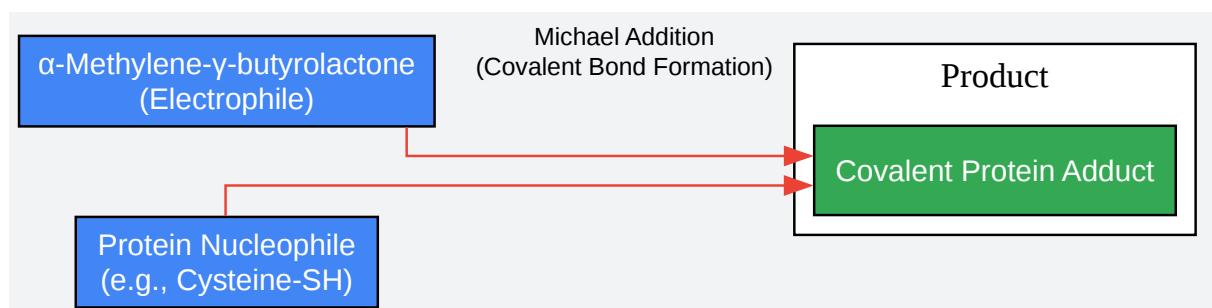
- Distillation: The compound can be purified by vacuum distillation. A reported condition is distillation at 65 °C under a pressure of 0.5 torr.[14]
- Melt Crystallization: This technique involves cooling the α -methylene- γ -butyrolactone below its melting point (around -35 °C) to form a solid. Liquid impurities are then drained away from the pure, solid compound. The temperature is subsequently raised to melt the purified α -methylene- γ -butyrolactone for recovery.[14]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): A GC-MS method has been developed for the quantification of γ -butyrolactone in biological matrices, using α -methylene- γ -butyrolactone as an internal standard. The general principles can be adapted for the analysis of α -methylene- γ -butyrolactone itself.

- Sample Preparation: A simple liquid-liquid extraction is performed, for example, with methylene chloride or chloroform, without the need for derivatization.[16][17] The organic extract is then dried over an anhydrous salt like sodium sulfate.[17]
- Instrumentation: An Agilent 6890N gas chromatograph coupled with an Agilent 5973N mass selective detector can be used.[16]
- GC Conditions:
 - Column: A capillary column such as an HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness) is suitable.[16]
 - Inlet Temperature: 250 °C.[16]

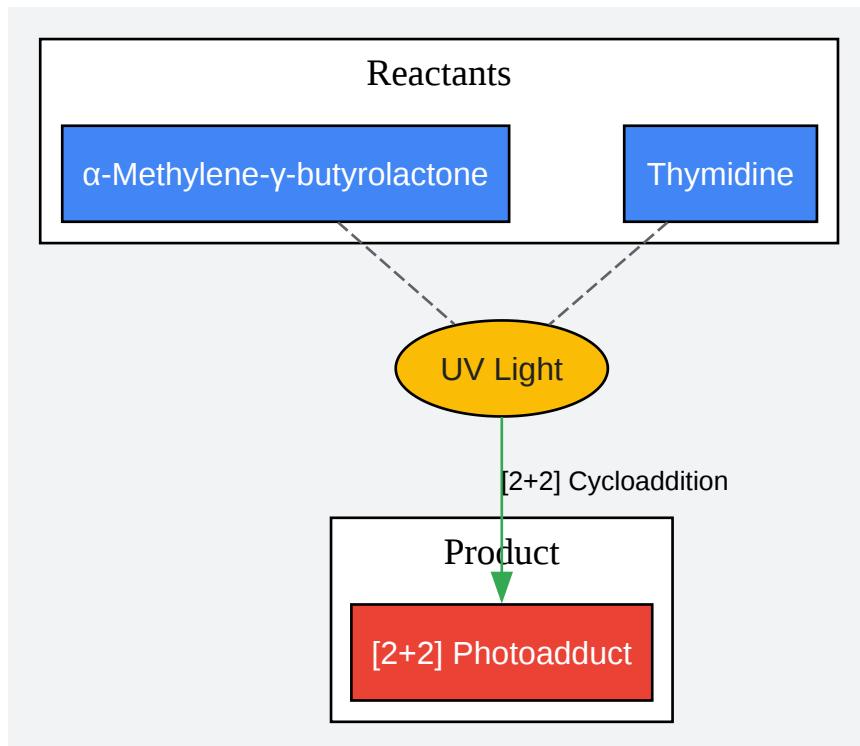
- Oven Program: An initial temperature of 60 °C held for one minute, followed by a temperature ramp of 15 °C/min up to 300 °C.[16]
- MS Conditions: The mass spectrometer is operated in Selective Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions. For α -methylene- γ -butyrolactone, the ion at m/z 68 is a key fragment.[16]


Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of α -methylene- γ -butyrolactone can be confirmed using NMR.

- ^1H NMR (500 MHz, CDCl_3): δ 2.9 (m, 2H), 4.3 (t, $J=5.2$, 2H), 5.6 (t, $J=2.5$, 1H), 6.2 (t, $J=3.2$, 1H).[14]
- ^{13}C NMR (125 MHz, CDCl_3): δ 171.49, 134.40, 122.98, 66.06, 28.16.[14]

Signaling Pathways and Biological Interactions

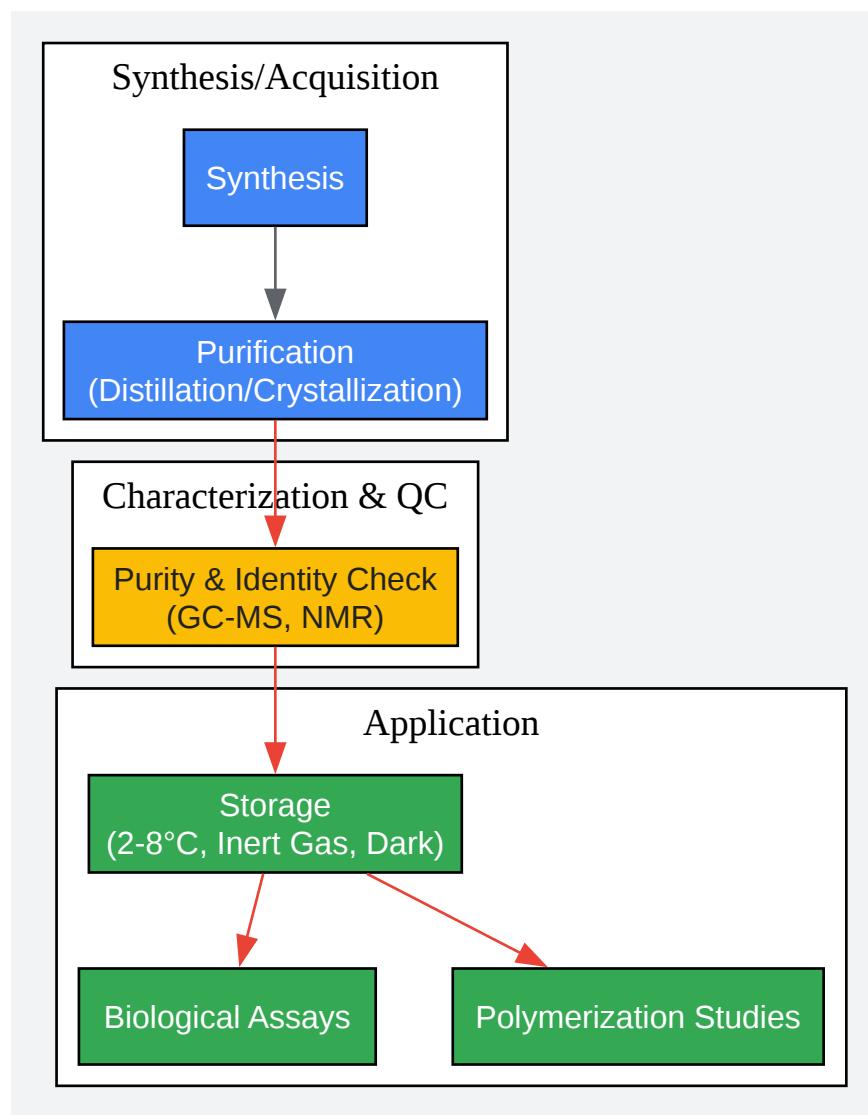
The α -methylene- γ -butyrolactone moiety is found in many natural products and is responsible for a range of biological activities, primarily due to its ability to act as a Michael acceptor.


Interaction with Proteins: The electrophilic α,β -unsaturated lactone system reacts with nucleophilic side chains of amino acids in proteins, particularly the thiol group of cysteine and the ε -amino group of lysine. This covalent modification of proteins can disrupt their function and trigger immunological responses, such as allergic contact dermatitis.[3]

[Click to download full resolution via product page](#)

Caption: Michael addition reaction of α -Methylene- γ -butyrolactone with a protein nucleophile.

Interaction with DNA (Photoreactivity): α -Methylene- γ -butyrolactone is photoreactive and can undergo [2+2] cycloaddition with pyrimidine bases in DNA, such as thymine, upon exposure to UV light. This leads to the formation of DNA photoadducts, which can be a source of cytotoxicity and may contribute to certain skin pathologies.[3]



[Click to download full resolution via product page](#)

Caption: [2+2] Photocycloaddition of α -Methylene- γ -butyrolactone with thymidine.

Experimental Workflow

A typical experimental workflow for working with α -methylene- γ -butyrolactone, from obtaining the compound to its analysis and use in biological assays, is outlined below.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for α -Methylene- γ -butyrolactone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tulipalin A CAS#: 547-65-9 [m.chemicalbook.com]

- 2. chemotechnique.se [chemotechnique.se]
- 3. Alpha-methylene-gamma-butyrolactones: versatile skin bioactive natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tulipalin A | 547-65-9 [chemicalbook.com]
- 5. georganics.sk [georganics.sk]
- 6. fishersci.nl [fishersci.nl]
- 7. Tulipalin A | CymitQuimica [cymitquimica.com]
- 8. alpha-Methylene butyrolactone | C5H6O2 | CID 68352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. a-Methylene-g-butyrolactone alpha-Methylene-gamma-butyrolactone [sigmaaldrich.com]
- 10. tulipalin A, 547-65-9 [thegoodsentscompany.com]
- 11. alpha-Methylene-gamma-butyrolactone, 95%, stabilized, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 12. The Quest for Converting Biorenewable Bifunctional α -Methylene- γ -butyrolactone into Degradable and Recyclable Polyester: Controlling Vinyl-Addition/Ring-Opening/Cross-Linking Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alpha-Methylene-gamma-butyrolactone | 547-65-9 | W-105604 [biosynth.com]
- 14. US6531616B2 - Process for the preparation of a-methylenelactones and a-substituted hydrocarbylidene lactones - Google Patents [patents.google.com]
- 15. US6362346B1 - Process for the preparation of $\hat{\alpha}$ -methylene- $\hat{\beta}$ ³-butyrolactone and $\hat{\alpha}$ -acetoxymethyl- $\hat{\beta}$ ³-butyrolactone - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. swgdrug.org [swgdrug.org]
- To cite this document: BenchChem. [physicochemical properties and stability of alpha-Methylene-gamma-butyrolactone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1223163#physicochemical-properties-and-stability-of-alpha-methylene-gamma-butyrolactone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com